Product packaging for 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride(Cat. No.:)

2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride

Cat. No.: B13166296
M. Wt: 189.21 g/mol
InChI Key: WSQXAVZFAIAOBN-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride (CAS 1934437-00-9) is a versatile aliphatic sulfonyl fluoride building block that bridges two powerful click chemistry platforms: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sulfur(VI) Fluoride Exchange (SuFEx) . This compound features a sulfonyl fluoride group connected to a pyridine heterocycle via an ethylene linker, yielding the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol . Its primary research value lies in the construction of novel functional molecules, particularly triazole derivatives bearing the sulfonyl fluoride functionality, which are of high interest in medicinal chemistry for lead compound optimization and drug candidate identification . The SuFExable sulfonyl fluoride moiety acts as a specific covalent warhead, enabling engagement with biological targets. Researchers utilize this reagent to develop covalent inhibitors for application in chemical biology and proteomics . As a key reagent in the SuFEx toolbox, it facilitates the reliable and efficient synthesis of complex sulfonyl fluoride-containing scaffolds under mild conditions . Please note that this product is intended for Research Use Only and is not approved for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2S B13166296 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

IUPAC Name

2-pyridin-4-ylethanesulfonyl fluoride

InChI

InChI=1S/C7H8FNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2

InChI Key

WSQXAVZFAIAOBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for 2 Pyridin 4 Yl Ethane 1 Sulfonyl Fluoride and Analogues

Strategies for the Direct Installation of the Sulfonyl Fluoride (B91410) Moiety

The introduction of the sulfonyl fluoride group is a critical step in the synthesis of the target molecule. Various methods have been developed for this purpose, each with its own advantages and substrate scope.

Conversion from Sulfonyl Halides (e.g., Sulfonyl Chlorides)

A traditional and widely used method for the synthesis of sulfonyl fluorides is the halogen exchange reaction from the corresponding sulfonyl chlorides. This approach is valued for its reliability and the commercial availability of many sulfonyl chloride precursors. The reaction typically involves treating the sulfonyl chloride with a fluoride salt.

Sharpless and coworkers have developed an efficient method using potassium bifluoride (KHF₂) as the fluoride source. This method allows for the conversion of both alkyl and aryl sulfonyl chlorides into their corresponding sulfonyl fluorides in high yields under mild conditions, which helps to prevent the hydrolysis of the product. pharmaffiliates.com Another approach involves the use of a saturated aqueous solution of KFHF in acetonitrile, creating a biphasic mixture that facilitates the conversion of a wide variety of sulfonyl chlorides with good functional group tolerance.

For the synthesis of heteroaromatic sulfonyl fluorides, a method starting from heteroaromatic thiols has been reported. This process involves the oxidation of the thiol with aqueous sodium hypochlorite to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride by the addition of KHF₂. pharmaffiliates.com This method has been successfully applied to various heteroaromatic systems, including pyridine (B92270) derivatives.

More recently, a method for the direct conversion of sulfonamides to sulfonyl fluorides has been developed. This process utilizes a pyrylium (B1242799) tetrafluoroborate (Pyry-BF₄) and magnesium chloride (MgCl₂) to activate the sulfonamide towards the formation of a sulfonyl chloride intermediate, which is then converted in situ to the sulfonyl fluoride with potassium fluoride (KF). polysciences.com This method is noted for its mild conditions and high chemoselectivity. polysciences.com

Starting MaterialReagentsKey Features
Sulfonyl ChloridesKHF₂Mild conditions, high yields, prevents product hydrolysis.
Sulfonyl ChloridesKFHF (aq) in MeCNBiphasic system, good functional group tolerance.
Heteroaromatic Thiols1. NaOCl (aq) 2. KHF₂In situ formation of sulfonyl chloride, suitable for pyridine derivatives.
SulfonamidesPyry-BF₄, MgCl₂, KFMild conditions, high chemoselectivity, direct conversion.

Electrochemical Oxidative Coupling Reactions (e.g., from Thiols and Disulfides)

Electrochemical methods offer a mild and environmentally friendly alternative for the synthesis of sulfonyl fluorides. These methods avoid the use of harsh oxidants and can often utilize readily available starting materials like thiols and disulfides.

A notable electrochemical approach involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF). mdpi.comwikipedia.orgtandfonline.com This method is advantageous as it uses an inexpensive and safe fluoride source and does not require additional catalysts or stoichiometric oxidants. mdpi.comwikipedia.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. mdpi.comwikipedia.org Kinetic studies have shown that the reaction proceeds through the rapid anodic oxidation of the thiol to a disulfide intermediate, which is then further oxidized and reacts with fluoride to form the sulfonyl fluoride. mdpi.comgoogle.com The process can be significantly accelerated by using a flow chemistry setup, reducing reaction times from hours to minutes. nih.gov

The mechanism involves a single electron transfer (SET) process where the thiol is oxidized to a disulfide. Subsequent oxidation of the disulfide forms a radical cation, which then reacts with the nucleophilic fluoride to yield a sulfenyl fluoride intermediate. google.com Further oxidation steps lead to the final sulfonyl fluoride product.

Starting MaterialReagents/ConditionsKey Features
Thiols or DisulfidesKF, Pyridine, CH₃CN/1 M HCl, Graphite anode/Stainless steel cathodeMild, environmentally benign, broad substrate scope, no additional oxidants. mdpi.comwikipedia.org
ThiolsKF in a flow reactorAccelerated reaction times (minutes vs. hours). nih.gov

Radical-Mediated Fluorosulfonylation Reactions

Radical-mediated reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, including the synthesis of sulfonyl fluorides. These methods often exhibit excellent functional group tolerance and can be applied to complex molecules.

The radical hydro-fluorosulfonylation of unactivated alkenes and alkynes provides a direct route to aliphatic and alkenyl sulfonyl fluorides, respectively. sigmaaldrich.com A recently developed method employs 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a redox-active radical precursor. sigmaaldrich.com This approach is suitable for the late-stage modification of natural products and peptides. sigmaaldrich.com A key advantage of this system is its ability to achieve high Z-selectivity in the hydro-fluorosulfonylation of alkynes, affording the less stable but synthetically valuable Z-alkenylsulfonyl fluorides. sigmaaldrich.com

The difunctionalization of alkynes allows for the simultaneous introduction of two different functional groups across the triple bond. A radical-mediated approach for the trans-chloro-fluorosulfonylation of alkynes has been developed using sulfuryl chlorofluoride (FSO₂Cl) as the fluorosulfonyl radical source. acs.org This method provides access to functionalized alkenylsulfonyl fluorides. The use of FSO₂Cl as an effective precursor for the fluorosulfonyl radical has also been extended to the fluorosulfonylation of alkenes. acs.org Another strategy involves the addition of alkoxy- or fluorosulfonyl radicals, generated from the addition of a CF₃ radical to allylsulfonic acid derivatives followed by β-fragmentation, to aryl alkyl alkynes. The resulting vinyl radical is then trapped by a trifluoromethyl source, leading to tetra-substituted alkenes. google.comgoogle.comgoogle.com

Reaction TypeSubstrateReagentKey Features
Hydro-fluorosulfonylationAlkenes, Alkynes1-fluorosulfonyl 2-aryl benzoimidazolium (FABI)Access to aliphatic and Z-alkenylsulfonyl fluorides, suitable for late-stage functionalization. sigmaaldrich.com
Chloro-fluorosulfonylationAlkynesSulfuryl chlorofluoride (FSO₂Cl)trans-Selective addition, provides functionalized alkenylsulfonyl fluorides. acs.org
Alkoxy/Fluoro-sulfonyltrifluoromethylationAryl Alkyl AlkynesAllylsulfonic acid derivatives, CF₃ sourceForms tetra-substituted alkenes with alkoxy- or fluorosulfonyl and trifluoromethyl groups. google.comgoogle.comgoogle.com

Approaches for Assembling the 2-(Pyridin-4-yl)ethane Backbone

One common precursor for the elaboration of the ethane (B1197151) side chain is 4-vinylpyridine. 4-Vinylpyridine can be prepared through the condensation of 4-methylpyridine with formaldehyde. wikipedia.orgnih.gov The resulting vinyl group can then be subjected to various transformations. For instance, hydrogenation of 4-vinylpyridine would yield 4-ethylpyridine. acs.org Alternatively, functionalization of the double bond can lead to the desired 2-(pyridin-4-yl)ethane structure with a terminal functional group suitable for conversion to a sulfonyl fluoride.

Another approach involves the reaction of 4-methylpyridine with aldehydes. For example, the reaction of 4-methylpyridine with acetaldehyde can produce 1-(pyridin-4-yl)propan-2-ol, demonstrating the feasibility of building a two-carbon extension from the methyl group. google.com This alcohol could then be further manipulated to introduce the sulfonyl fluoride moiety.

The synthesis of 2-(pyridin-4-yl)ethan-1-ol and 2-(pyridin-4-yl)ethane-1-thiol has been reported, with these compounds being commercially available. pharmaffiliates.comsigmaaldrich.com These functionalized ethanes serve as direct precursors where the alcohol or thiol group can be converted into the sulfonyl fluoride through the methodologies described in section 2.1. For example, the thiol can be directly converted via electrochemical oxidative coupling.

PrecursorReagents/ReactionProduct
4-MethylpyridineFormaldehyde4-Vinylpyridine wikipedia.orgnih.gov
4-VinylpyridineH₂/Catalyst4-Ethylpyridine acs.org
4-MethylpyridineAcetaldehyde1-(Pyridin-4-yl)propan-2-ol google.com
--2-(Pyridin-4-yl)ethan-1-ol pharmaffiliates.com
--2-(Pyridin-4-yl)ethane-1-thiol sigmaaldrich.com

Functionalization of Pyridine Derivatives

A primary strategy for synthesizing pyridyl-containing compounds involves the late-stage functionalization of the pyridine ring. This approach is valuable for creating a variety of analogues for structure-activity relationship studies. Methods for site-selective C-H bond functionalization allow for the introduction of substituents without the need for pre-functionalized starting materials nih.govacs.org.

One powerful technique is the combination of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). For many pyridine derivatives, fluorination with reagents like AgF2 occurs with high selectivity at the position adjacent to the nitrogen atom nih.govacs.org. The resulting 2-fluoropyridines are highly activated towards SNAr, reacting with nucleophiles much faster than their chloro-substituted counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine nih.gov. This two-step sequence allows for the installation of a diverse array of functional groups through nitrogen, oxygen, sulfur, or carbon nucleophiles under mild conditions nih.gov.

Another approach involves the activation of sulfonamides present on a pyridine ring. A pyrylium salt (Pyry-BF4) can be used to selectively activate a primary sulfonamide, which, in the presence of MgCl2, forms a sulfonyl chloride intermediate. This intermediate can then be converted in situ to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF) d-nb.inforesearchgate.netresearchgate.net. This one-pot method is highly chemoselective and tolerates a wide range of functional groups, making it suitable for modifying complex, biologically relevant molecules d-nb.inforesearchgate.net.

Reagent/MethodPosition of FunctionalizationType of TransformationReference
AgF2 then NucleophileC2 (α to Nitrogen)C-H Fluorination followed by SNAr nih.govacs.org
Pyry-BF4, MgCl2, KFPre-existing sulfonamideSulfonamide to Sulfonyl Fluoride d-nb.inforesearchgate.netresearchgate.net

Construction of the Ethane Linkage to the Pyridine Ring

Building the two-carbon bridge between the pyridine ring and the sulfonyl fluoride group is a critical step. Palladium-catalyzed cross-coupling reactions are prominent in this area. The Heck-Matsuda reaction, for example, allows for the β-arylation of ethenesulfonyl fluoride (ESF) with arenediazonium salts scispace.comnih.gov. This reaction directly installs a β-arylethenesulfonyl fluoride moiety, which is a close unsaturated analogue of the target structure. The process uses palladium(II) acetate as a catalyst and typically affords the E-isomer with high stereoselectivity and in good yields (43–97%) scispace.comnih.gov. Subsequent reduction of the double bond would yield the desired ethane linkage.

A more direct C-H activation approach has also been developed. A ligand-accelerated Pd(II)-catalyzed non-directed C-H alkenylation of simple arenes with ethenesulfonyl fluoride can produce β-arylethenesulfonyl fluorides nih.gov. This method is significant as it does not require pre-functionalization of the arene, such as conversion to a diazonium salt or organometallic reagent, and demonstrates broad substrate scope nih.gov.

ReactionKey ReagentsProduct TypeKey Feature
Heck-Matsuda ReactionEthenesulfonyl fluoride, Arenediazonium tetrafluoroborate, Pd(OAc)2β-Arylethenesulfonyl fluorideHigh E-stereoselectivity scispace.comnih.gov
Non-directed C-H AlkenylationEthenesulfonyl fluoride, Arene, Pd(II) catalyst, 2-pyridone ligandβ-Arylethenesulfonyl fluorideUses arenes as limiting reagents without pre-functionalization nih.gov

Synthesis of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride through Multicomponent and Cascade Reactions

Multicomponent and cascade reactions offer an efficient pathway to complex molecules from simple precursors in a single operation, minimizing waste and purification steps. While a direct multicomponent synthesis for this compound is not prominently documented, related structures, particularly precursors for sulfonyl fluorides, are assembled this way.

A notable example is the three-component reaction between a 1,1-bis(perfluoroalkylsulfonyl)methane, paraformaldehyde, and a substituted pyridine nih.govresearchgate.net. This reaction proceeds smoothly to generate zwitterionic compounds bearing both a pyridinium (B92312) cation and a stabilized carbanion. These zwitterions, such as 2-(pyridinium-1-yl)-1,1-bis(perfluoroalkylsulfonyl)ethan-1-ides, serve as stable precursors for highly reactive electrophilic alkenes nih.govresearchgate.net. A similar strategy using methanedisulfonyl fluoride (MDSF), paraformaldehyde, and pyridine yields 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide, a key precursor discussed in section 2.5 nih.gov.

Cascade reactions are also employed in the synthesis of substituted pyridines, which could serve as building blocks. For instance, a one-pot synthesis of pyridines has been reported via a cascade involving a Staudinger-Meyer reaction, a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring-closure starting from 2-azido-2,4-dienoates and α-diazocarbonyl compounds researchgate.net.

Enantioselective and Diastereoselective Synthesis of Chiral Sulfonyl Fluorides (e.g., β-Arylated Sulfonyl Fluorides)

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest for applications in medicinal chemistry and chemical biology. Chirality can be introduced at the carbon backbone or at the sulfur center.

The development of methods for the enantioselective synthesis of chiral sulfonimidoyl fluorides (SIFs), which are S(VI) compounds related to sulfonyl fluorides, highlights the progress in this area. A convenient route to chiral SIFs starts from readily available sulfenamides and proceeds through a series of one-pot tandem reactions with high enantiomeric excess nih.govbohrium.comresearchgate.net. The chirality at the sulfur center plays a critical role in the specificity of these compounds in biological systems nih.govbohrium.com.

For introducing chirality on the carbon backbone, such as in β-arylated sulfonyl fluorides, diastereoselective approaches are employed. For example, diastereoselective redox-neutral processes have been developed for the synthesis of chiral trifluoromethylcarbinols, demonstrating that hydride transfer reactions can be controlled by existing stereocenters in a molecule to create new ones with high selectivity rsc.org. Similar principles could be applied to the asymmetric reduction of a β-keto sulfonyl fluoride or the conjugate addition of a pyridine nucleophile to a chiral α,β-unsaturated sulfonyl fluoride.

Development of Bench-Stable Precursors and In Situ Generation Strategies for Sulfonyl Fluorides (e.g., 1,1-Bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide)

The reactivity of many reagents used in sulfonyl fluoride synthesis necessitates the development of stable, easy-to-handle precursors that can generate the desired reactive species in situ. This strategy improves safety, operational simplicity, and reproducibility.

A prime example is the zwitterionic compound 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide . This compound is a bench-stable, solid precursor to the highly reactive ethene-1,1-disulfonyl difluoride (EDSF) nih.gov. It is synthesized via a three-component reaction of methanedisulfonyl fluoride (MDSF), paraformaldehyde, and pyridine nih.gov.

The in situ generation of the reactive species is typically achieved by treating the precursor with an acid. The addition of H2SO4 to 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide facilitates its dissociation, releasing the highly reactive EDSF, which can then be trapped by other reagents in the reaction mixture, for example, in cycloaddition reactions with alkynes to form functionalized cyclobutenes nih.gov.

Similarly, zwitterions like 2-(pyridinium-1-yl)-1,1-bis(perfluoroalkylsulfonyl)ethan-1-ides, particularly those derived from 2-fluoropyridine, exist in an equilibrium with their constituent parts in solution. This dynamic behavior allows them to serve as shelf-stable sources of highly electrophilic alkenes like (RfSO2)2C=CH2, which can be used in subsequent C-C bond-forming reactions nih.govresearchgate.net. Another strategy involves the ex situ generation of sulfuryl fluoride (SO2F2) gas from a solid precursor, 1,1'-sulfonyldiimidazole, in a two-chamber reactor, avoiding the direct handling of the toxic gas organic-chemistry.org.

PrecursorReactive Species GeneratedGeneration MethodApplication of Reactive Species
1,1-Bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ideEthene-1,1-disulfonyl difluoride (EDSF)Addition of H2SO4[2+2] Cycloaddition with alkynes nih.gov
2-(2-Fluoropyridinium-1-yl)-1,1-bis(perfluoroalkylsulfonyl)ethan-1-ide(RfSO2)2C=CH2Dissociation in acetonitrileC-C bond formation with ketene silyl (B83357) acetals nih.govresearchgate.net
1,1'-Sulfonyldiimidazole (SDI)Sulfuryl Fluoride (SO2F2)Reaction with TFA and KF in a two-chamber reactorFluorosulfation of phenols organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 2 Pyridin 4 Yl Ethane 1 Sulfonyl Fluoride and Its Class

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Introduced by Sharpless and coworkers, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry platform. oup.comrhhz.net It relies on the unique properties of the S(VI)-F bond, which is kinetically stable and resistant to hydrolysis, oxidation, and reduction, yet can be coaxed into efficient reaction with nucleophiles under specific activation conditions. nih.govacs.orgnih.gov This balance of stability and reactivity makes sulfonyl fluorides like 2-(pyridin-4-yl)ethane-1-sulfonyl fluoride valuable connectors in organic synthesis, materials science, and chemical biology. oup.comacs.org The SuFEx reaction is characterized by its high efficiency, broad functional group tolerance, and often metal-free conditions, adhering to the principles of click chemistry. sigmaaldrich.comnih.gov

Nucleophilic Substitution Mechanisms at the Sulfur(VI) Center

The core of the SuFEx reaction is a nucleophilic substitution at the electron-deficient sulfur(VI) center. The precise mechanism can vary depending on the reactants, catalysts, and reaction conditions, but it generally proceeds through pathways that accommodate the hypervalent nature of the sulfur atom. nih.gov While the exact mechanism is a subject of ongoing investigation, several plausible pathways have been proposed and studied. nih.gov

A direct, single-step substitution pathway, analogous to the SN2 mechanism, is a possible route for SuFEx reactions. In this concerted mechanism, the incoming nucleophile attacks the sulfur center, leading to the simultaneous displacement of the fluoride leaving group. Mechanistic studies on related systems have revealed a stereospecific, bimolecular nucleophilic substitution, which is consistent with an SN2-like pathway. nih.gov This pathway would proceed through a trigonal bipyramidal transition state where the nucleophile and the leaving group occupy apical positions. The high electrophilicity of the sulfur atom, enhanced by the two oxygen atoms and the fluoride, makes it susceptible to nucleophilic attack. nih.gov

An alternative, stepwise pathway involves an initial addition of the nucleophile to the sulfur center to form a transient, hypervalent trigonal bipyramidal intermediate. oup.comoup.comrsc.org This intermediate is typically short-lived. The subsequent elimination of the fluoride ion, which is a good leaving group, restores the tetrahedral geometry around the sulfur atom, yielding the final product. chemistrysteps.com Evidence for such intermediates has been found in studies of the hydrolysis of related sulfur compounds, supporting the feasibility of this addition-elimination mechanism. rsc.org The ability of sulfur to expand its valence shell to accommodate more than eight electrons is key to this pathway. nih.gov

Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols, Phenols)

A hallmark of SuFEx chemistry is the broad range of nucleophiles that can effectively displace the fluoride from the sulfonyl fluoride core. thieme-connect.com This versatility allows for the formation of a wide variety of stable S(VI) linkages.

Amines: Primary and secondary amines are excellent nucleophiles for SuFEx reactions, readily forming stable sulfonamides. acs.orgnih.gov The reaction is generally efficient and tolerates a wide array of functional groups on both the amine and the sulfonyl fluoride. nih.gov This transformation is particularly valuable in medicinal chemistry for the synthesis of bioactive compounds. chemrxiv.org

Alcohols and Phenols: Aliphatic alcohols and phenols react with sulfonyl fluorides to generate sulfonate esters. Phenols, particularly when used as their more nucleophilic phenoxide salts (often generated in situ with a base), are highly effective partners. researchgate.netnih.gov Aryl silyl (B83357) ethers are also commonly used as phenol (B47542) surrogates, with the reaction driven by the formation of the highly stable Si-F bond. nih.govthieme-connect.com Aliphatic alcohols can also be used, though they may require more forcing conditions or specific catalytic activation compared to phenols. researchgate.net

The table below summarizes the general reactivity of sulfonyl fluorides with common nucleophiles.

Nucleophile ClassProductGeneral Reactivity
Primary Amines (R-NH₂)Sulfonamide (R-SO₂-NHR')High
Secondary Amines (R₂NH)Sulfonamide (R-SO₂-NR'₂)High
Alcohols (R-OH)Sulfonate Ester (R-SO₂-OR')Moderate
Phenols (Ar-OH)Sulfonate Ester (R-SO₂-OAr)High (especially as phenoxides)

Catalytic Strategies for SuFEx Reactions (e.g., Lewis Basic Amine Catalysis, Bifluoride Salts, Cs₂CO₃)

While sulfonyl fluorides are inherently stable, their reaction with nucleophiles often requires activation. acs.org Various catalytic systems have been developed to facilitate the SuFEx reaction under mild conditions.

Lewis Basic Amine Catalysis: Organic superbases and tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), are effective catalysts. oup.comnih.govacs.org These bases can activate the sulfur center by interacting with it, increasing its electrophilicity. acs.org Alternatively, they can deprotonate the nucleophile (like a phenol or alcohol), increasing its nucleophilicity. nih.gov

Bifluoride Salts: Salts containing the bifluoride ion ([FHF]⁻), such as potassium bifluoride (KHF₂) or organic ammonium (B1175870) bifluorides, are highly active catalysts for SuFEx. acs.orgpolympart.com They are often more effective than traditional organic bases, allowing for lower catalyst loadings. polympart.com The bifluoride ion is thought to mediate the fluoride exchange process, facilitating the departure of the fluoride leaving group. nih.gov

Cesium Carbonate (Cs₂CO₃): This inorganic base has been shown to be an effective promoter for SuFEx reactions, particularly in the selective reaction of di-sulfonyl fluorides with alcohols. nih.govresearchgate.net Its role is likely to deprotonate the nucleophilic partner, such as a phenol, to generate the more reactive phenoxide.

The following table outlines common catalysts used in SuFEx reactions.

CatalystTypeProposed Role
DBU, BTMGLewis Basic AmineActivates S(VI) center or deprotonates nucleophile
[R₄N]⁺[FHF]⁻, KHF₂Bifluoride SaltMediates fluoride exchange
Cs₂CO₃Inorganic BaseDeprotonates nucleophile (e.g., phenols)
Ca(NTf₂)₂Lewis AcidActivates S(VI) center towards amine nucleophiles

Stereochemical Implications of SuFEx Transformations

When the sulfur center of a sulfonyl fluoride derivative is chiral, the stereochemical outcome of the SuFEx reaction becomes a critical consideration. Studies involving chiral sulfonimidoyl fluorides, which are aza-analogs of sulfonyl fluorides, have demonstrated that SuFEx reactions can proceed with high stereospecificity. nih.govnih.gov Enantioenriched sulfonimidoyl fluorides have been shown to react with amines to generate sulfonimidamides with complete enantiospecificity, implying the reaction proceeds with inversion of configuration at the sulfur center, consistent with an SN2-like mechanism. researchgate.net This stereospecificity is crucial for applications in asymmetric synthesis and the development of chiral materials and probes. nih.gov If the reaction were to proceed through a non-stereospecific pathway, such as an SN1-type mechanism with a planar intermediate, racemization would be expected. nih.gov The observed retention of stereochemical integrity highlights the controlled nature of the SuFEx transformation. nih.govnih.gov

Radical Reactivity and Pathways Involving Sulfonyl Fluorides

Sulfonyl fluorides are precursors to sulfonyl radicals, which are key intermediates in a variety of functionalization reactions. The generation and subsequent reactions of these radicals provide efficient methods for forming carbon-sulfur bonds. acs.orgresearchgate.net

Generation of Fluorosulfonyl Radicals

Fluorosulfonyl radicals (FSO₂•) are highly reactive intermediates that enable the direct fluorosulfonylation of organic molecules. rsc.org Their generation has been a subject of significant research, leading to the development of several effective methods.

One prominent method involves photoredox catalysis . nih.gov In this approach, a photocatalyst, often an iridium complex, absorbs visible light and becomes excited. This excited catalyst can then engage in a single-electron transfer (SET) process with a suitable sulfonyl fluoride precursor. For instance, sulfone-substituted N-phenyltetrazoles can be activated via iridium photoredox catalysis to generate sulfonyl radicals. nih.govfao.orgacs.org This process is often facilitated by additives like 4-(dimethylamino)pyridine (DMAP). cam.ac.uk The versatility of photoredox catalysis allows for the generation of sulfonyl radicals under mild conditions, which is advantageous for complex molecule synthesis. acs.orgnih.govorganic-chemistry.org

Another strategy for generating fluorosulfonyl radicals is through the β-fragmentation of allylsulfonic acid derivatives . In this method, a trifluoromethyl (CF₃) radical, generated from a suitable precursor, adds to the double bond of an allylsulfonyl fluoride. The resulting radical intermediate undergoes β-fragmentation to release the desired fluorosulfonyl radical. nih.govrsc.org This approach has been successfully applied to the alkoxy- and fluorosulfonyltrifluoromethylation of alkynes. rsc.orgrsc.org

Solid-state radical precursors have also been developed. 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts serve as effective, bench-stable precursors that can generate FSO₂ radicals through a photoredox pathway. echemi.com These reagents offer an alternative to gaseous precursors like sulfuryl chlorofluoride (FSO₂Cl), which can be hazardous and difficult to handle. echemi.comresearchgate.net

The table below summarizes various precursors and methods for generating sulfonyl radicals.

Precursor ClassMethodKey Features
N-SulfonyliminesMetal-free photocatalysisMild conditions, suitable for late-stage functionalization. acs.org
Sulfone-substituted tetrazolesIridium photoredox catalysisEfficient coupling with electron-deficient olefins. nih.govfao.orgorganic-chemistry.org
Allylsulfonyl fluoridesCF₃ radical addition & β-fragmentationAccess to tetra-substituted alkenes. nih.govrsc.orgrsc.org
Benzoimidazolium salts (FABI)Photoredox catalysisSolid-state, bench-stable radical precursor. echemi.com
Sulfonyl hydrazidesVarious radical initiatorsReadily available and efficient sulfonylation reagents. researchgate.netresearchgate.net

Radical Addition and Functionalization Reactions

Once generated, sulfonyl radicals readily participate in addition reactions with unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.govrsc.org This addition is a key step in the difunctionalization of these molecules, allowing for the introduction of a sulfonyl group and another functional group across the double or triple bond.

A notable application is the vicinal addition of fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes . In this reaction, the fluorosulfonyl radical adds to the alkyne, forming a vinyl radical. This intermediate is then trapped by a trifluoromethyl source, leading to the formation of highly functionalized tetra-substituted alkenes. nih.govrsc.orgrsc.org This method demonstrates broad functional group compatibility and has been applied to the late-stage functionalization of drug molecules. rsc.org

The hydrosulfonylation of alkenes is another important functionalization reaction. Sulfonyl radicals, generated from precursors like N-sulfonylimines under photocatalytic conditions, can add to alkenes to form new carbon-sulfur bonds, diversifying the opportunities for late-stage functionalization of sulfonamides. acs.org Similarly, sulfonyl radicals generated from sulfone tetrazoles have been effectively trapped by a range of electron-deficient olefins, such as acrylates and vinyl ketones, to produce dialkyl sulfones in good to excellent yields. acs.orgcam.ac.ukorganic-chemistry.org

Furthermore, alkynyl sulfonyl fluorides have been utilized as bifunctional reagents that serve as both FSO₂-radical precursors and radical trapping agents in the 1,2-difunctionalization of unactivated alkenes. d-nb.infonih.gov This process allows for the formation of β-alkynyl-fluorosulfonylalkanes, including those with quaternary centers. d-nb.info

The following table provides examples of radical addition and functionalization reactions involving sulfonyl radicals.

Radical SourceSubstrateReaction TypeProduct
Allylsulfonyl fluorideAryl alkyl alkyneVicinal additionTetra-substituted alkenylsulfonyl fluoride. nih.govrsc.org
N-sulfonylimineAlkeneHydrosulfonylationFunctionalized sulfone. acs.org
Sulfone tetrazoleElectron-deficient olefinRadical couplingDialkyl sulfone. acs.orgorganic-chemistry.org
Alkynyl sulfonyl fluorideUnactivated alkene1,2-difunctionalizationβ-alkynyl-fluorosulfonylalkane. d-nb.infonih.gov

Electrophilic Properties and Reactions as Michael Acceptors (e.g., Ethenesulfonyl Fluoride)

Ethenesulfonyl fluoride (ESF) and its derivatives are potent electrophiles, primarily due to the strong electron-withdrawing nature of the sulfonyl fluoride group. This property makes them excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. nih.govacs.orgresearchgate.net The reactivity of ESF has been quantitatively assessed, placing it among the strongest Michael acceptors known. researchgate.net

Conjugate Addition Reactions

The conjugate addition of nucleophiles to ethenesulfonyl fluoride is a powerful method for synthesizing a variety of aliphatic sulfonyl fluorides. ccspublishing.org.cn This reaction, often referred to as a Michael addition, involves the attack of a nucleophile at the β-carbon of the vinyl group.

A diverse array of nucleophiles participate in these reactions. For instance, isoxazol-5-ones have been shown to add to ESF in a highly regioselective manner, yielding N- or C-alkylated products depending on the base used. rsc.org Carboxylic acids can also serve as nucleophiles in a CuO-promoted hydrocarboxylation of ESF, providing molecules that contain both an ester and an aliphatic sulfonyl fluoride group. nih.govacs.orgacs.org This method has been successfully applied to modify known drugs like Ibuprofen and Aspirin. nih.govfigshare.com

The reaction conditions for these conjugate additions are often mild. For example, the thia-Michael addition of thiols to ESF can be catalyzed by superbases. researchgate.net The resulting adducts are valuable intermediates that can be further functionalized. The versatility of this approach is highlighted by its use in synthesizing β-substituted alkenyl sulfonyl fluorides, which have been identified as covalent inhibitors of human neutrophil elastase.

The table below showcases the diversity of nucleophiles used in conjugate addition reactions with ethenesulfonyl fluoride.

NucleophileCatalyst/PromoterProduct Type
Isoxazol-5-oneVarious basesN- or C-alkylated isoxazol-5-one. rsc.org
Carboxylic acidCuO2-(Fluorosulfonyl)ethyl ester. nih.govacs.org
AmineBaseβ-aminoethyl sulfonyl fluoride
ThiolSuperbaseβ-thioethyl sulfonyl fluoride. researchgate.net

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Vinyl sulfonyl fluorides, including ethenesulfonyl fluoride, also participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles. ccspublishing.org.cn These reactions provide access to a range of cyclic and heterocyclic structures containing the sulfonyl fluoride moiety.

One example is the [3+2] cycloaddition with azides or ethyl diazoacetate. thieme-connect.combohrium.com The reaction with azides leads to the formation of triazoles, while the reaction with ethyl diazoacetate yields pyrazoles. thieme-connect.combohrium.com These reactions proceed through a Michael addition followed by ring closure and elimination of sulfur dioxide. bohrium.com Similarly, a [3+2] cycloaddition between vinyl sulfonyl fluorides and in-situ generated azomethine ylides has been developed to produce pyrrolidine-3-sulfonyl fluorides. researchgate.net

[2+2] Cycloadditions have also been reported. A photocatalytic [2+2] cycloaddition between pyridones or isoquinolones and ethenesulfonyl fluoride provides access to unique cyclobutane-fused pyridinyl sulfonyl fluorides. researchgate.net The reaction of ethenesulfonyl fluoride with dimethyl diazomalonate, initially expected to form a pyrazoline via a 1,3-dipolar cycloaddition, can lead to a highly substituted cyclobutane (B1203170) derivative under certain conditions. researchgate.netuni-muenchen.de The mechanism involves the formation of a pyrazoline intermediate, which then extrudes nitrogen and ultimately leads to the cyclobutane product through dimerization of a reactive intermediate. uni-muenchen.de

The following table summarizes cycloaddition reactions involving vinyl sulfonyl fluorides.

Reaction TypeReactant PartnerProduct
[3+2] CycloadditionAzide (B81097)Triazole. thieme-connect.combohrium.com
[3+2] CycloadditionEthyl diazoacetatePyrazole. thieme-connect.combohrium.com
[3+2] CycloadditionAzomethine ylidePyrrolidine-3-sulfonyl fluoride. researchgate.net
[2+2] CycloadditionPyridone/IsoquinoloneCyclobutane-fused pyridinyl sulfonyl fluoride. researchgate.net
[2+2] DimerizationDimethyl 2-(2-(fluorosulfonyl)ethylidene)malonateSubstituted cyclobutane. researchgate.netuni-muenchen.de

Mechanistic Studies Employing Advanced Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving sulfonyl fluorides and their derivatives. nih.govnih.gov These studies provide detailed insights into the energetics of reaction pathways, the structures of transition states, and the electronic properties of reactive intermediates, which are often difficult to probe experimentally.

For instance, DFT calculations have been employed to investigate the mechanism of the energy-transfer-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimines. nih.govresearchgate.net These studies revealed that the reaction initiates with the homolysis of the N–S bond in the excited state of the N-sulfonyl ketimine, generating both an iminyl radical and a tosyl radical. nih.gov By analyzing properties such as the local electrophilic index and spin density, researchers can rationalize the observed regioselectivity, where the more reactive tosyl radical adds to the alkene first. nih.govresearchgate.net

Computational studies have also shed light on the formation of aryl sulfonyl fluorides. A DFT investigation of a Bi(III)-catalyzed synthesis elucidated a three-stage mechanism involving transmetallation, SO₂ insertion into the Bi-C bond, and subsequent S(IV)-oxidation to yield the final product. nih.gov Such studies not only confirm proposed mechanisms but can also guide the rational design of new catalysts and reactions. For example, the computational exploration of other small molecule insertions mediated by the Bi(III)-complex suggested that NO₂ insertion could be a facile process. nih.gov

The degradation of sulfonamides by hydroxyl radicals, an environmentally relevant process, has also been modeled using DFT. researchgate.net These calculations help predict the most likely sites of radical attack and the subsequent reaction pathways, which aligns with experimental observations of degradation products. researchgate.net Furthermore, DFT has been used to understand the N-S bond activation in sulfonyl pyrroles under visible light irradiation, demonstrating that an energy transfer mechanism leads to the formation of pyrrolyl and sulfonyl radicals. rsc.org

The table below highlights the application of computational chemistry in understanding the reactivity of sulfonyl compounds.

System StudiedComputational MethodKey Insights Gained
Amino-sulfonylation of alkenesDFTElucidation of radical generation via N-S bond homolysis and rationalization of regioselectivity. nih.govresearchgate.net
Bi(III)-catalyzed synthesis of aryl sulfonyl fluoridesDFTDetailed three-stage reaction mechanism and prediction of reactivity with other small molecules. nih.gov
Degradation of sulfonamides by OH radicalsConceptual DFTPrediction of reaction sites and degradation pathways. researchgate.net
Di-/tri-functionalization of alkenes using sulfonyl pyrrolesDFTConfirmation of energy transfer mechanism for N-S bond cleavage. rsc.org

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its class, DFT calculations are instrumental in mapping out potential reaction pathways and identifying the structures of transient intermediates and transition states.

Researchers utilize DFT to model reactions such as the nucleophilic substitution at the sulfur center, a key step in SuFEx reactions. For instance, in a study on a related class of compounds, DFT calculations at the ωB97XD/Def2-TZVP level of theory were employed to corroborate a stepwise [2+2] cycloaddition mechanism for ethene-1,1-disulfonyl difluoride, which can be generated from a pyridinium (B92312) precursor. nih.gov This computational approach allows for a detailed examination of the reaction mechanism, shedding light on the key factors that determine the reaction's outcome. nih.gov

These calculations can provide critical energetic information, as summarized in the table below, which helps in determining the feasibility of a proposed reaction mechanism.

Parameter Description Significance in Mechanistic Investigation
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur.A lower activation energy indicates a faster reaction rate. DFT is used to calculate the energies of transition states to determine this barrier.
Reaction Energy (ΔGr) The overall energy change of a reaction.A negative value indicates an energetically favorable (exergonic) reaction, while a positive value indicates an unfavorable (endergonic) one.
Intermediate Stability The relative energy of any species formed during the reaction between reactants and products.Lower energy intermediates are more stable and may have longer lifetimes, potentially being observable experimentally.

A comprehensive computational investigation into the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis highlights the utility of DFT in dissecting complex reaction cycles. nih.gov This study elucidated a three-stage mechanism involving transmetallation, SO₂ insertion, and fluorination, with DFT calculations pinpointing the critical roles of the catalyst and base. nih.gov Similarly, DFT has been used to study the thermal reaction mechanisms of fluorobutanesulfonyl azide with pyrazine, identifying the most favorable reaction path among several possibilities. researchgate.net

Free Energy Surface (FES) Reconstructions

The Free Energy Surface (FES), often used interchangeably with the Potential Energy Surface (PES) in mechanistic discussions, is a multidimensional surface that represents the free energy of a system as a function of a set of geometric parameters (reaction coordinates). Reconstructing the FES for a chemical reaction provides a comprehensive picture of the entire process, including all possible pathways, intermediates, and transition states.

For the reactions of pyridyl alkylsulfonyl fluorides, an FES would map the energy landscape as a nucleophile approaches the electrophilic sulfur atom. This would reveal the lowest energy path for the reaction and any potential alternative routes or dead-end pathways. For example, a study on the SuFEx mechanism for sulfonimidoyl fluorides involved the calculation of the potential energy surface for the reaction with sodium phenolate. nih.gov This type of analysis is crucial for understanding the nuances of SuFEx and related exchange chemistries. nih.gov

The key features identified from an FES reconstruction are presented in the following table:

FES Feature Description Insight into Reactivity
Minima Valleys on the surface corresponding to stable or metastable species (reactants, intermediates, products).The relative depths of the minima indicate the thermodynamic stability of the species.
Saddle Points Points on the surface that are maxima in the direction of the reaction coordinate but minima in all other directions. These correspond to transition states.The height of the saddle point relative to the reactant minimum gives the activation energy for that step.
Reaction Path The lowest energy trajectory connecting reactants to products via transition states.This delineates the most probable mechanism for the reaction.

By mapping the FES, chemists can gain a deeper understanding of reaction selectivity and efficiency, and potentially design more effective catalysts or reaction conditions.

Analysis of Molecular Orbital Contributions to Reactivity (e.g., LUMO Accessibility)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile is often the dominant factor in a chemical reaction. For this compound, which is an electrophile, the energy and spatial distribution of its LUMO are of paramount importance.

The accessibility of the LUMO on the sulfur atom of the sulfonyl fluoride group dictates the ease with which a nucleophile can attack. Computational methods can visualize the LUMO and quantify its energy. A lower LUMO energy generally corresponds to a more reactive electrophile.

The analysis of the LUMO can provide the following insights:

LUMO Characteristic Description Implication for Reactivity
LUMO Energy The energy of the lowest unoccupied molecular orbital.A lower LUMO energy indicates a greater electrophilicity and a higher reactivity towards nucleophiles.
LUMO Lobe Distribution The spatial location of the LUMO on the molecule.The largest lobes of the LUMO indicate the most likely sites for nucleophilic attack. For sulfonyl fluorides, this is expected to be on the sulfur atom.
LUMO Map A visualization of the LUMO on the molecule's electron density surface.This provides a more intuitive picture of the accessibility of the electrophilic site to an incoming nucleophile. wuxiapptec.com

For nucleophilic substitution reactions on heterocyclic compounds, LUMO and LUMO map analyses have proven very useful for rationalizing and predicting reaction outcomes. wuxiapptec.com When the energy gap between the LUMO and the LUMO+1 (the second lowest unoccupied molecular orbital) is small, it becomes important to consider both orbitals in predicting reactivity. wuxiapptec.com In the case of this compound, the electron-withdrawing nature of the pyridyl ring and the two oxygen atoms on the sulfur center are expected to lower the energy of the LUMO, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is the foundation of its utility in SuFEx chemistry.

Derivatives and Analogues of 2 Pyridin 4 Yl Ethane 1 Sulfonyl Fluoride

Structural Modifications of the Pyridine (B92270) Moiety

The position of the ethanesulfonyl fluoride (B91410) substituent on the pyridine ring is a critical determinant of the molecule's three-dimensional shape and electronic distribution. While the parent compound features a substitution at the 4-position, the synthesis of its regioisomers, 2-(pyridin-2-yl)ethane-1-sulfonyl fluoride and 2-(pyridin-3-yl)ethane-1-sulfonyl fluoride, is synthetically feasible.

A common synthetic route to such alkylsulfonyl fluorides involves the oxidation of the corresponding thiols. nih.govnih.gov Commercially available precursors like 2-(pyridin-2-yl)ethanethiol and 2-(pyridin-3-yl)ethanethiol can be converted to their respective sulfonyl fluorides. chembk.comcymitquimica.com One established method involves a two-step process: oxidative chlorination of the thiol to form the intermediate sulfonyl chloride, followed by a halogen exchange reaction with a fluoride source like potassium fluoride (KF). nih.govnih.gov Alternatively, a more direct, milder approach is the electrochemical oxidative coupling of thiols with KF, which avoids the use of harsh oxidants. nih.govnih.govacs.org

The resulting regioisomers would exhibit distinct properties. The pyridin-2-yl isomer, for instance, places the nitrogen atom in proximity to the side chain, which could lead to intramolecular interactions or altered metal chelation properties. The pyridin-3-yl analogue presents a different electronic and steric profile compared to the 2- and 4-isomers. Another related compound, pyridine-2-sulfonyl fluoride (PyFluor), where the sulfonyl fluoride is directly attached to the ring, is a well-known deoxyfluorinating reagent, highlighting how the positional chemistry of the sulfonyl fluoride group on the pyridine ring dictates its chemical function. enamine.netbldpharm.com

Table 1: Regioisomeric Precursors and Related Compounds This table is interactive. Users can sort columns by clicking on the headers.

Compound Name Position of Substituent Plausible Synthetic Precursor Key Features
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride 4-position 2-(Pyridin-4-yl)ethanethiol Parent compound
2-(Pyridin-2-yl)ethane-1-sulfonyl fluoride 2-position 2-(Pyridin-2-yl)ethanethiol cymitquimica.com Potential for intramolecular interactions
2-(Pyridin-3-yl)ethane-1-sulfonyl fluoride 3-position 2-(Pyridin-3-yl)ethanethiol chembk.com Different steric and electronic profile

Introducing substituents onto the pyridine ring is a classical strategy to modulate a molecule's properties. Various functional groups, such as halogens (F, Cl), alkyl groups (e.g., CH₃), or electron-donating/withdrawing groups, can be installed to alter lipophilicity, metabolic stability, and target binding affinity.

The synthesis of substituted pyridines is well-established. For example, chloro- and fluoro-pyridines can be prepared through halogen exchange reactions or diazotization of aminopyridines. nih.gov The synthesis of polysubstituted pyridines has been demonstrated using Suzuki cross-coupling reactions on di-halogenated pyridyl fluorosulfates, showcasing the ability to selectively install different aryl groups. nih.gov Furthermore, reactions involving various 2-substituted pyridines (e.g., 2-fluoro-, 2-chloro-, 2-bromo-, 2-acetyl-, and 2,4-dimethylpyridine) have been used in the synthesis of complex sulfonyl fluoride-containing zwitterions, indicating the compatibility of these substituted rings with sulfonyl fluoride chemistry. nih.gov These established synthetic methodologies could be adapted to produce analogues of this compound bearing a wide array of substituents on the heterocyclic core.

Variations in the Ethane (B1197151) Linkage (e.g., Saturated vs. Unsaturated, Length of Alkyl Chain)

The two-carbon ethane linker provides conformational flexibility. Modifying its length, saturation, or rigidity can significantly influence how the molecule positions its key functional groups within a biological target.

Chain Length Modification: Analogues with shorter (methane) or longer (propane, butane) alkyl chains could be synthesized. For instance, a 3-(pyridin-4-yl)propane-1-sulfonyl fluoride analogue could be prepared from 3-(pyridin-4-yl)propanethiol using the oxidative fluorination methods previously described. nih.govnih.gov Altering the chain length would directly impact the distance between the pyridine ring and the sulfonyl fluoride group, a critical parameter for optimizing interactions in a binding pocket.

Unsaturated Linkages: The introduction of a double bond to create an ethene (vinyl) linkage, as in 2-(pyridin-4-yl)ethene-1-sulfonyl fluoride, would render the linker rigid and planar. Such compounds, known as β-arylethenesulfonyl fluorides, can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck-Matsuda reaction, between ethenesulfonyl fluoride (ESF) and an appropriate pyridine precursor like a pyridinyl diazonium salt or pyridinyl iodide. scispace.comnih.govnih.govmdpi.com These unsaturated analogues are recognized as selectively addressable bis-electrophiles, where either the vinyl group can undergo Michael addition or the sulfonyl fluoride can react with nucleophiles, offering dual reactivity. scispace.comnih.gov

Table 2: Potential Modifications of the Ethane Linker This table is interactive. Users can sort columns by clicking on the headers.

Linker Type Example Compound Name Key Structural Feature Potential Synthetic Route
Methane (Pyridin-4-yl)methanesulfonyl fluoride One-carbon shorter Oxidation of pyridin-4-ylmethanethiol
Ethane (Saturated) This compound Parent compound Oxidation of 2-(pyridin-4-yl)ethanethiol
Propane (Saturated) 3-(Pyridin-4-yl)propane-1-sulfonyl fluoride One-carbon longer Oxidation of 3-(pyridin-4-yl)propanethiol

Functionalization at the Sulfonyl Fluoride Group (e.g., Formation of Sulfonamides, Sulfonates)

The sulfonyl fluoride (-SO₂F) group is a key functional handle. It is relatively stable and resistant to hydrolysis compared to other sulfonyl halides like sulfonyl chlorides, yet it can be activated to react with nucleophiles. researchgate.netnih.gov This "tunable" reactivity makes it an excellent electrophile for forming stable covalent bonds with biological nucleophiles or for further synthetic elaboration into other functional groups like sulfonamides and sulfonates. enamine.net

Sulfonamides: The reaction of sulfonyl fluorides with primary or secondary amines yields sulfonamides (-SO₂NRR'). This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a common pharmacophore. While sulfonyl fluorides are less reactive than sulfonyl chlorides, their reaction with amines can be facilitated, for example, by Lewis acid activation. researchgate.net The successful synthesis of a wide array of sulfonamides from various aryl- and alkylsulfonyl fluorides has been demonstrated. researchgate.net The corresponding sulfonamide of the parent compound, 2-(pyridin-4-yl)ethane-1-sulfonamide, is a known chemical entity.

Sulfonates: Similarly, reaction with alcohols or phenols leads to the formation of sulfonate esters (-SO₂OR). This reaction, often part of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, can be catalyzed by bases. nih.gov The resulting sulfonates can act as mimics of phosphate (B84403) groups in biological systems or serve as intermediates for further functionalization.

This selective reactivity allows the sulfonyl fluoride to be used as a "warhead" in chemical biology probes or covalent inhibitors, where it remains inert until it reaches a specific binding site containing a reactive nucleophilic amino acid residue (e.g., lysine, serine, tyrosine). researchgate.netnih.gov

Bioisosteric Replacement Strategies in Sulfonyl Fluoride Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar steric, electronic, or physicochemical properties, is a powerful tool in drug design. rsc.org Fluorine-containing groups are frequently used as bioisosteres due to their unique properties. rsc.org

The sulfonyl fluoride group itself, or larger sulfur-fluorine moieties like the pentafluorosulfanyl (SF₅) group, have been explored as bioisosteres for other functionalities. ijpsr.com For example, the SF₅ group has been successfully used as a replacement for trifluoromethyl (-CF₃), tert-butyl, and nitro (-NO₂) groups, often leading to improved metabolic stability or binding affinity. ijpsr.com

The sulfonyl fluoride moiety can act as a bioisostere or mimic of tetrahedral, anionic functional groups that are central to many biological processes, most notably the phosphate group. The geometry of the sulfonyl group is tetrahedral, similar to a phosphate group, and while it is not permanently anionic, its highly polarized nature and its reactivity towards nucleophiles allow it to interact with active sites designed to bind phosphates.

For instance, sulfonyl fluorides have been used as electrophilic "warheads" to covalently modify enzymes that process phosphorylated substrates. researchgate.net By positioning the sulfonyl fluoride within a molecular scaffold that directs it to an enzyme's active site, it can react with a nucleophilic residue (like serine or lysine) that would normally interact with the phosphate group of the natural substrate. This mechanism effectively forms an irreversible, covalent adduct, thereby inhibiting the enzyme. This strategy has been employed in the design of covalent inhibitors for various enzymes, including proteases and kinases. nih.gov While direct evidence for this compound acting as a phosphate mimic is not available, the principle is well-established for the sulfonyl fluoride functional group in other molecular contexts.

Integration of Pyridine and Sulfonyl Fluoride Motifs in Molecular Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.org Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, making it a desirable feature in drug candidates. researchgate.net Similarly, the sulfonyl fluoride group has gained prominence as a reactive yet stable electrophile, capable of forming strong covalent bonds with biological nucleophiles, a characteristic harnessed in the design of covalent inhibitors and chemical probes. rhhz.net The combination of these two motifs within a single molecular entity offers a powerful strategy for developing targeted therapeutics and research tools.

The integration of pyridine and sulfonyl fluoride moieties has been successfully applied in the development of various biologically active molecules. For instance, this combination is a key feature in the design of novel kinase inhibitors. The pyridine moiety can serve as a crucial recognition element, binding to the active site of a kinase, while the sulfonyl fluoride acts as a warhead, forming a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.

Another significant application is in the development of molecular glue degraders. These molecules function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Sulfonyl fluoride-containing compounds with pyridine scaffolds have been developed as chemical probes to identify new modulators of cereblon, a component of an E3 ligase complex. rsc.org In these probes, the pyridine-containing portion of the molecule can be optimized for binding to the target protein, while the sulfonyl fluoride covalently engages with the ligase.

The versatility of this structural combination is also evident in its use for developing inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. Pyridine-sulfonamide hybrids have been synthesized and shown to exhibit potent inhibitory activity against VEGFR-2. nih.gov While these are sulfonamides rather than sulfonyl fluorides, the underlying principle of combining a pyridine scaffold with a sulfur(VI) electrophile remains a valuable strategy in this area.

Synthesis and Reactivity of Related Ethane-1-sulfonyl Fluoride Derivatives with Other Heterocyclic Substituents

The synthesis and reactivity of ethane-1-sulfonyl fluoride derivatives are not limited to those bearing a pyridine substituent. A variety of other heterocyclic rings can be incorporated, leading to a diverse range of compounds with potentially unique biological activities and chemical properties. General methods for the synthesis of heteroaryl sulfonyl fluorides often involve the oxidation of the corresponding heteroaryl thiols. mdpi.com

Thiazole (B1198619) Derivatives:

The synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles has been achieved using a Diversity Oriented Clicking (DOC) strategy. chemrxiv.org This approach utilizes 2-substituted-alkynyl-1-sulfonyl fluorides as building blocks, which undergo cycloaddition reactions to form the thiazole ring. The resulting 2-aminothiazole (B372263) sulfonyl fluorides can be further diversified through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, reacting with phenols to form the corresponding sulfonates. chemrxiv.org

Interactive Data Table: Synthesis of 2-Aminothiazole Sulfonyl Fluorides and Derivatives

EntryAlkyne Substituent (R)Thiazole ProductSuFEx Derivative (Phenol)Yield (%)
1Phenyl2-Amino-4-phenylthiazole-5-sulfonyl fluoride2-Amino-4-phenylthiazole-5-sulfonate>99
24-Methoxyphenyl2-Amino-4-(4-methoxyphenyl)thiazole-5-sulfonyl fluoride2-Amino-4-(4-methoxyphenyl)thiazole-5-sulfonate95
34-Chlorophenyl2-Amino-4-(4-chlorophenyl)thiazole-5-sulfonyl fluoride2-Amino-4-(4-chlorophenyl)thiazole-5-sulfonate98

Pyrazole Derivatives:

Pyrazole-containing aliphatic sulfonyl fluorides can be synthesized through a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF). rsc.org This method provides a straightforward route to highly functionalized pyrazolyl aliphatic sulfonyl fluorides with good to excellent yields. The reaction proceeds with high regioselectivity and atom economy.

Interactive Data Table: Synthesis of Pyrazolyl Aliphatic Sulfonyl Fluorides

Entryα-Diazocarbonyl CompoundProductYield (%)
12-Diazo-1-phenylethanone1-(5-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl fluoride92
21-(4-Chlorophenyl)-2-diazoethanone1-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)ethane-1-sulfonyl fluoride85
32-Diazo-1-(thiophen-2-yl)ethanone1-(5-(Thiophen-2-yl)-1H-pyrazol-4-yl)ethane-1-sulfonyl fluoride88

Imidazole (B134444) Derivatives:

The synthesis of imidazole-containing ethane-1-sulfonyl fluorides has also been reported. For example, 2-(1-ethyl-1H-imidazol-5-yl)ethane-1-sulfonyl fluoride is a known compound. nih.gov The synthesis of such compounds can be approached through methods involving the construction of the imidazole ring followed by the introduction of the ethane-1-sulfonyl fluoride moiety, or by functionalization of a pre-existing imidazole derivative. The use of sulfonyl imidazoles as stable intermediates that can undergo an imidazole-to-fluorine exchange offers a viable synthetic route. organic-chemistry.org

Reactivity of Heterocyclic Ethane-1-sulfonyl Fluorides:

The reactivity of the sulfonyl fluoride group in these heterocyclic derivatives is a key feature. As with their pyridine-containing counterparts, they are generally stable but can be activated to react with nucleophiles. This reactivity is central to their application in SuFEx chemistry, allowing for the facile formation of sulfonates, sulfonamides, and other derivatives under mild conditions. theballlab.com The specific heterocyclic ring can influence the reactivity of the sulfonyl fluoride group through electronic effects. Electron-withdrawing heterocycles may enhance the electrophilicity of the sulfur atom, potentially increasing its reactivity towards nucleophiles. Conversely, electron-donating heterocycles might slightly attenuate this reactivity.

Advanced Spectroscopic and Analytical Characterization Techniques for Sulfonyl Fluorides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons in a given environment. For 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride (B91410), one would expect to observe signals corresponding to the protons on the pyridine (B92270) ring and the two methylene (B1212753) groups of the ethane (B1197151) chain. The chemical shifts and coupling constants would provide insight into the connectivity of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used to directly probe the fluorine atom in the sulfonyl fluoride group. A single signal would be expected for the fluorine nucleus in this compound. Its chemical shift would be characteristic of a sulfonyl fluoride moiety.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide a definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.

Kinetic Studies and Reaction Monitoring Techniques (e.g., in situ NMR, GC-FID)

To understand the reactivity of this compound, kinetic studies could be performed. Techniques such as in situ NMR spectroscopy or Gas Chromatography with Flame Ionization Detection (GC-FID) would allow for the real-time monitoring of reactions involving this compound, providing data on reaction rates and mechanisms.

Emerging Research Directions and Future Perspectives for 2 Pyridin 4 Yl Ethane 1 Sulfonyl Fluoride

Development of Novel and More Efficient Synthetic Pathways

The utility of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride (B91410) is fundamentally linked to its accessibility. Current research in sulfonyl fluoride synthesis is moving beyond traditional methods, which often rely on the halogen exchange of sulfonyl chlorides, towards more direct and versatile strategies. rhhz.net Future efforts for synthesizing this specific molecule could leverage these modern approaches.

Key strategies for more efficient synthesis include:

Direct Deoxyfluorination of Sulfonic Acids: Recent methodologies have demonstrated the effective conversion of both aryl and alkyl sulfonic acids directly into sulfonyl fluorides. nih.gov For the target molecule, the corresponding 2-(pyridin-4-yl)ethane-1-sulfonic acid could be treated with deoxyfluorination reagents like Xtalfluor-E® in a single, high-yielding step. nih.gov This approach avoids the often harsh conditions required for preparing an intermediate sulfonyl chloride.

Synthesis from Sulfonamides: A powerful, late-stage functionalization strategy involves the conversion of primary sulfonamides to sulfonyl fluorides. mdpi.com This method uses a pyrylium (B1242799) salt for activation, followed by an in situ fluoride-chloride exchange. rhhz.net This pathway is noted for its mild conditions and excellent tolerance of various functional groups, making it suitable for complex molecular architectures containing the pyridyl moiety. rhhz.net

Transition-Metal-Free Synthesis from Aryne Precursors: For aryl sulfonyl fluorides, methods involving the reaction of aryne precursors with secondary amines and sulfuryl fluoride have been developed. rhhz.net While the target molecule is aliphatic, related pyridine-containing aryl sulfonyl fluorides could be synthesized using this innovative approach.

These evolving synthetic methods promise to make 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride and its derivatives more readily available, thereby accelerating research into their applications.

Exploration of Diverse Chemical Transformations Beyond SuFEx

While the sulfonyl fluoride group is primarily known for its role in SuFEx click chemistry, its reactivity is not limited to simple nucleophilic substitution. sigmaaldrich.com Emerging research is exploring the use of sulfonyl fluoride-containing molecules in a wider range of chemical transformations to build complex molecular scaffolds.

One promising area is the use of sulfonyl fluoride-activated precursors in cycloaddition reactions. For instance, a bench-stable precursor to ethene-1,1-disulfonyl difluoride (EDSF), 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide, has been synthesized and used in [2+2] cycloaddition reactions with alkynes. nih.govresearchgate.net This reaction efficiently generates highly functionalized cyclobutene (B1205218) rings that retain the SuFEx-active sulfonyl fluoride groups for subsequent modifications. nih.gov A similar strategy could be envisioned for this compound, potentially using the pyridine (B92270) ring to modulate the reactivity of the sulfonyl fluoride group in novel cycloadditions.

Another novel transformation is the "defluorosulfonylation" (deFS) pathway observed in oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides. nih.gov Under mild thermal conditions, these compounds can act as precursors to carbocations, which then couple with a wide range of nucleophiles. nih.gov Investigating whether the ethyl-pyridine backbone of this compound could facilitate analogous, unconventional reaction pathways represents a frontier in expanding the synthetic utility of aliphatic sulfonyl fluorides.

Integration with Orthogonal Click Chemistry Methodologies for Complex Molecular Architectures

The modular nature of click chemistry is a cornerstone of modern chemical synthesis, materials science, and chemical biology. researchgate.net A key area of development is the creation of bifunctional or multifunctional linkers that can participate in multiple, orthogonal click reactions. This allows for the precise and sequential construction of highly complex molecules.

A pertinent example is the development of 2-azidoethane-1-sulfonyl fluoride (ASF), a reagent that contains both a sulfonyl fluoride for SuFEx reactions and an azide (B81097) group for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This dual-handle reagent allows for selective, stepwise connections. For example, the azide can first react with an alkyne via CuAAC, followed by a SuFEx reaction of the sulfonyl fluoride with a phenol (B47542), or vice-versa.

Future research could focus on creating derivatives of this compound that incorporate another orthogonal reactive handle. For instance, functionalizing the pyridine ring or the ethyl backbone with an azide, alkyne, or tetrazine would yield a powerful heterotrifunctional linker. Such a molecule would enable the integration of three different molecular components with high precision, opening up possibilities for creating sophisticated biomolecular conjugates, complex polymers, and advanced functional materials.

Application in Advanced Materials Science (e.g., Polymer Chemistry)

The unique stability and latent reactivity of the sulfonyl fluoride group make it an attractive functional handle for materials science. nih.gov Sulfonyl fluorides are increasingly being used for the synthesis of novel polymers and for the post-polymerization modification of existing materials. rhhz.net

In polymer synthesis, monomers containing the -SO₂F group can be used to create polymers with unique sulfonyl-containing linkages in their backbones, complementing traditional carbon-based polymers. rhhz.net Furthermore, the sulfonyl fluoride group can be incorporated as a side chain on a monomer, which is then polymerized. The resulting polymer contains pendant -SO₂F groups that can be modified in a subsequent step using SuFEx chemistry, allowing for the precise installation of various functional groups onto the polymer scaffold. rhhz.net

The this compound molecule combines a SuFEx-active group with a pyridine moiety known for its coordination chemistry and potential catalytic activity. This duality could be exploited in the design of "smart" materials. For example, polymers functionalized with this compound could have their properties (e.g., solubility, mechanical strength) tuned by both SuFEx reactions and by the coordination of metal ions to the pyridine nitrogen. Another emerging application is in the design of novel ionic liquids, where the sulfonyl fluoride motif can be integrated to create materials with unique electrochemical properties. nih.gov

Theoretical and Computational Advancements in Understanding Sulfonyl Fluoride Reactivity and Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, and the field of sulfonyl fluoride chemistry is no exception. Theoretical studies are providing deep insights into reaction mechanisms, stability, and non-covalent interactions, which in turn guides the rational design of new reagents and catalysts. nih.govnih.gov

Key areas of computational advancement include:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are used to investigate the intricate mechanisms of reactions involving sulfonyl fluorides. For example, computational studies have been crucial in understanding the stepwise pathway of [2+2] cycloadditions involving sulfonyl fluoride precursors and in elucidating the role of catalysts in promoting SO₂ insertion for aryl sulfonyl fluoride synthesis. nih.govnih.gov

Reactivity and Stability Prediction: The balance between stability and reactivity is crucial for sulfonyl fluorides. rsc.orgacs.org Computational models can predict how electronic and steric factors influence this balance. rsc.org This allows for the in silico design of sulfonyl fluorides with tailored reactivity for specific applications, such as covalent protein probes. rsc.org

Analysis of Intermolecular Interactions: Techniques like Hirshfeld surface analysis are used to visualize and quantify the non-covalent interactions in the crystal structures of sulfonyl fluoride-containing compounds. nih.gov Understanding these interactions is critical for the design of crystalline materials and for predicting how the molecules will behave in a condensed phase. nih.gov

For this compound, computational studies could predict its conformational preferences, the electronic influence of the pyridine ring on the S-F bond, and its potential to engage in specific non-covalent interactions, thereby guiding its future experimental application.

Summary of Research Directions

The following table summarizes the key emerging research directions for this compound and related compounds.

Research DirectionKey Focus AreasPotential Outcomes
Novel Synthetic Pathways Direct deoxyfluorination of sulfonic acids; Conversion from sulfonamides.Increased accessibility of the compound; Milder and more efficient synthetic routes.
Diverse Chemical Transformations Use in cycloaddition reactions; Exploration of unconventional reaction pathways like defluorosulfonylation.Creation of novel and complex molecular scaffolds (e.g., cyclobutenes).
Integration with Orthogonal Click Chemistry Development of bifunctional derivatives incorporating azide, alkyne, or other click handles.Powerful tools for the precise, modular construction of complex molecules and conjugates.
Advanced Materials Science Use as a monomer or functional handle in polymer synthesis; Design of smart materials and ionic liquids.Novel polymers with tunable properties; Functional materials for electronics and catalysis.
Theoretical and Computational Advancements DFT for mechanistic studies; In silico design of reactivity; Hirshfeld analysis of interactions.Rational design of new experiments; Predictive understanding of molecular properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(pyridin-4-yl)ethane-1-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

  • Methodology : Two primary routes are reported:

  • Thiol-ene click chemistry : Reacting thiols with ethenesulfonyl fluoride (ESF) in THF using triethylamine as a base at room temperature .
  • Rh-catalyzed enantioselective synthesis : For chiral derivatives, Rhodium catalysts enable asymmetric addition to alkenes, achieving high enantiomeric excess (e.g., compound 9 in ) .
    • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., petroleum ether/ethyl acetate gradients) for purification .

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this sulfonyl fluoride?

  • Protocol : Use SHELXL for refinement:

Collect high-resolution diffraction data (≤1.0 Å).

Input initial coordinates from SHELXD (direct methods) or molecular replacement.

Refine anisotropic displacement parameters and validate using R-factors and electron density maps .

  • Challenges : Address twinning or disorder using SHELXPRO for macromolecular interfaces .

Q. What analytical techniques are recommended for assessing purity and stability under varying pH/solvent conditions?

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) to separate impurities (e.g., phosphonic acid derivatives, as in ) .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in aqueous buffers (pH 2–10) and polar aprotic solvents (DMF, DMSO) .

Advanced Research Questions

Q. How does the pyridinyl moiety influence reactivity in SuFEx click chemistry compared to aliphatic sulfonyl fluorides?

  • Mechanistic Insight : The pyridine ring enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution with amines/thiols. Compare kinetics using stopped-flow NMR or fluorimetric assays .
  • Contradictions : Pyridinyl derivatives may show reduced stability in acidic media due to protonation; mitigate by buffering reactions to pH 7–8 .

Q. What strategies address enantioselective synthesis challenges for chiral sulfonyl fluorides?

  • Catalytic Systems : Rhodium complexes with chiral ligands (e.g., BINAP) induce asymmetry during alkene hydrofluorination. Optimize ligand-metal ratios and reaction temperature (e.g., 0–25°C) .
  • Characterization : Confirm enantiopurity via chiral HPLC (Chiralpak IA column) or circular dichroism .

Q. How can computational modeling predict covalent binding sites in protein-sulfonyl fluoride interactions?

  • Docking Workflow :

Generate 3D conformers using PubChem’s OpenEye toolkit .

Perform molecular docking (AutoDock Vina) against serine hydrolases or proteases.

Validate with MD simulations (AMBER) to assess binding stability .

  • Limitations : Overcome false positives by cross-referencing with experimental MS/MS data .

Q. What experimental designs reconcile conflicting crystallographic and spectroscopic data for sulfonyl fluoride adducts?

  • Case Study : If NMR suggests a tetrahedral intermediate but X-ray shows trigonal geometry:

Re-refine XRD data with SHELXL’s TWIN/BASF commands to account for twinning .

Validate using neutron diffraction or low-temperature (<100 K) XRD to reduce thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.